Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15Br2NO4S and its molecular weight is 453.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The compound is involved in the synthesis of various organic molecules. For instance, its reaction with primary amines leads to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. This reaction was studied by Shipilovskikh et al. (2014) who detailed the product structure via X-ray analysis (Shipilovskikh et al., 2014).
Potential Biological Activities
- A study by Narayana et al. (2006) explored the conversion of this compound into various derivatives. These derivatives were then screened for antibacterial, antifungal, and anti-inflammatory activities, demonstrating its potential in pharmaceutical research (Narayana et al., 2006).
- Vasileva et al. (2018) reported the reaction of similar compounds with secondary amines, leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and piperazine derivatives. This highlights its utility in synthesizing diverse chemical structures (Vasileva et al., 2018).
Synthesis of Heterocyclic Compounds
- Ghorab et al. (1995) demonstrated the synthesis of benzothieno[2,3-d]pyrimidine derivatives from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a related compound, revealing its importance in creating complex heterocyclic structures (Ghorab et al., 1995).
Antioxidant Activity
- Aghekyan et al. (2020) focused on the synthesis of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives. These compounds were screened for their antioxidant properties, suggesting potential applications in areas requiring antioxidant activity (Aghekyan et al., 2020).
properties
IUPAC Name |
ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO4S/c1-3-8(18)17-12-9(13(20)21-4-2)7-5-6-14(15,16)11(19)10(7)22-12/h3-6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKUTFSCBIFNGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)C(=O)C(CC2)(Br)Br)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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